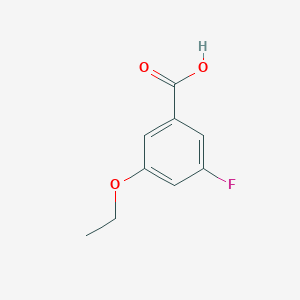
6-フルオロキノリン-3-スルホニルクロリド
概要
説明
6-Fluoroquinoline-3-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClFNO2S . It has a molecular weight of 245.66 .
Molecular Structure Analysis
The molecular structure of 6-Fluoroquinoline-3-sulfonyl chloride consists of a quinoline core with a fluorine atom at the 6th position and a sulfonyl chloride group at the 3rd position .Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Fluoroquinoline-3-sulfonyl chloride are not fully detailed in the available resources. It is known that it has a molecular weight of 245.66 .科学的研究の応用
フルオロ化キノリンの合成
6-フルオロキノリン-3-スルホニルクロリド: は、広範囲な生物活性を有するフルオロ化キノリンの合成において重要です。 キノリンへのフッ素原子の導入は、その生物学的有効性を高め、合成抗マラリア薬の開発に使用されます .
抗菌剤
キノリン構造は、新しい抗菌剤の探索において基礎となっています。 特に、フルオロ化キノリンは、幅広い抗菌活性を示し、6-フルオロキノリン-3-スルホニルクロリド は、これらの薬剤の開発における貴重な中間体です .
酵素阻害
多くの合成キノリンは酵素阻害剤として作用し、関節リウマチや乾癬などの疾患の治療において有望であることが示されています。 6-フルオロキノリン-3-スルホニルクロリド に含まれるスルホニルクロリド基は、酵素阻害に不可欠なスルホニル基ベースの側鎖を導入するために使用できます .
抗腫瘍剤
この化合物は、がん治療に使用される抗腫瘍剤の合成にも応用されます。 抗腫瘍薬であるブレキナー®とその類似体は、移植医療において有効性を示しており、これは6-フルオロキノリン-3-スルホニルクロリド などの化合物に由来するキノリン骨格によるものである可能性があります .
有機合成
有機合成において、6-フルオロキノリン-3-スルホニルクロリド は、スルホニルフルオリドを製造するために使用できます。 これらの化合物は、有機合成、化学生物学、創薬、材料科学において幅広い応用があります .
液晶の開発
フルオロ化キノリンは、液晶の成分としても使用されます。 6-フルオロキノリン-3-スルホニルクロリド などの中間体から得られるこれらの化合物の独自の特性は、液晶技術の製造と開発において不可欠です .
農業への応用
いくつかのフルオロ化キノリンは、農業においてさまざまな農薬製剤の成分として使用されています。 6-フルオロキノリン-3-スルホニルクロリド によって可能になった構造修飾は、これらの農業用化合物の開発に貢献しています .
シアニン色素の製造
キノリン環系は、シアニン色素の製造に使用され、これは商業生産において重要です6-フルオロキノリン-3-スルホニルクロリド は、これらの色素の合成に関係しており、生物医学研究における蛍光マーカーなど、さまざまな用途で使用されます .
Safety and Hazards
作用機序
Target of Action
The primary targets of 6-Fluoroquinoline-3-sulfonyl chloride are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
6-Fluoroquinoline-3-sulfonyl chloride, like other fluoroquinolones, inhibits DNA synthesis by binding to the enzyme-DNA complex . This binding stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, forming a ternary complex of drug, enzyme, and DNA that blocks the progress of the replication fork .
Biochemical Pathways
The action of 6-Fluoroquinoline-3-sulfonyl chloride affects the DNA synthesis pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the relaxation of positively supercoiled DNA, processes that are necessary for DNA replication and transcription .
Pharmacokinetics
Fluoroquinolones in general are known for their good oral bioavailability, wide distribution in body tissues, and elimination primarily through renal excretion .
Result of Action
The result of 6-Fluoroquinoline-3-sulfonyl chloride’s action is the inhibition of bacterial DNA synthesis, leading to the death of bacterial cells . This makes it effective against a broad spectrum of gram-negative and gram-positive bacteria .
Action Environment
The action, efficacy, and stability of 6-Fluoroquinoline-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption. The presence of divalent cations can interfere with the absorption of fluoroquinolones in the gastrointestinal tract .
生化学分析
Biochemical Properties
6-Fluoroquinoline-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. The compound acts as an inhibitor, binding to these enzymes and preventing them from performing their functions. This interaction is primarily due to the sulfonyl chloride group, which forms covalent bonds with nucleophilic residues in the active sites of the enzymes .
Cellular Effects
The effects of 6-Fluoroquinoline-3-sulfonyl chloride on cells are profound. It influences cell function by disrupting DNA replication and transcription, leading to cell cycle arrest and apoptosis. The compound affects cell signaling pathways, particularly those involved in stress responses and apoptosis. It also alters gene expression by inhibiting the activity of transcription factors and other regulatory proteins. Additionally, 6-Fluoroquinoline-3-sulfonyl chloride impacts cellular metabolism by interfering with the synthesis of nucleotides and other essential biomolecules .
Molecular Mechanism
The molecular mechanism of 6-Fluoroquinoline-3-sulfonyl chloride involves its interaction with DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound inhibits their activity, leading to the accumulation of DNA breaks and the disruption of DNA replication. This inhibition is achieved through the formation of covalent bonds between the sulfonyl chloride group and nucleophilic residues in the enzyme’s active site. Additionally, 6-Fluoroquinoline-3-sulfonyl chloride can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoroquinoline-3-sulfonyl chloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture and light. Long-term exposure to 6-Fluoroquinoline-3-sulfonyl chloride can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound can cause long-term effects on cell viability and function .
Dosage Effects in Animal Models
The effects of 6-Fluoroquinoline-3-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can inhibit the activity of DNA gyrase and topoisomerase IV without causing significant toxicity. At higher doses, 6-Fluoroquinoline-3-sulfonyl chloride can cause severe toxicity, including liver and kidney damage, as well as hematological abnormalities. Threshold effects have been observed, with toxic effects becoming apparent at doses above a certain threshold .
Metabolic Pathways
6-Fluoroquinoline-3-sulfonyl chloride is involved in several metabolic pathways, particularly those related to nucleotide synthesis and DNA repair. The compound interacts with enzymes involved in these pathways, including DNA gyrase and topoisomerase IV. By inhibiting these enzymes, 6-Fluoroquinoline-3-sulfonyl chloride disrupts the normal flow of metabolites and affects the overall metabolic flux. This disruption can lead to the accumulation of intermediate metabolites and the depletion of essential nucleotides .
Transport and Distribution
Within cells and tissues, 6-Fluoroquinoline-3-sulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of 6-Fluoroquinoline-3-sulfonyl chloride within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 6-Fluoroquinoline-3-sulfonyl chloride is primarily in the nucleus, where it exerts its effects on DNA replication and transcription. The compound can also localize to other cellular compartments, including the cytoplasm and mitochondria, where it may affect other cellular processes. The localization of 6-Fluoroquinoline-3-sulfonyl chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
6-fluoroquinoline-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-6-3-7(11)1-2-9(6)12-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZSIRDERXPIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



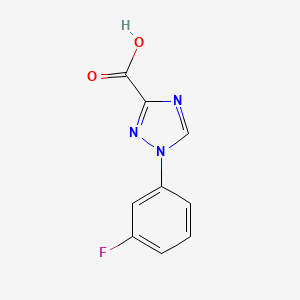

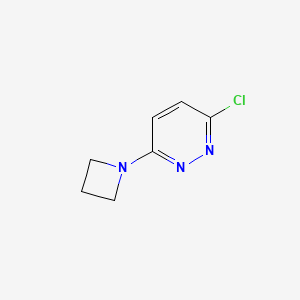
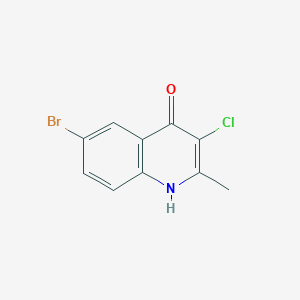



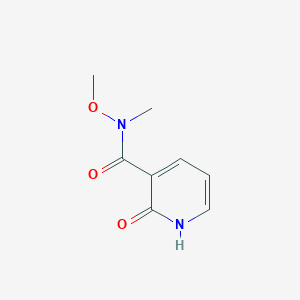
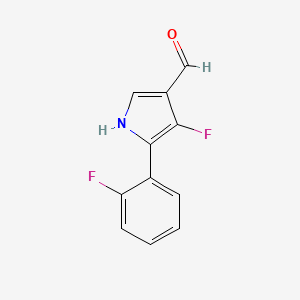
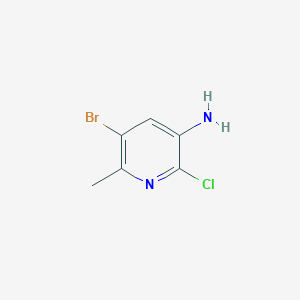
![5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1446906.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446909.png)
